(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Description
The compound (4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone features a biphenyl core substituted with a primary amino group (-NH₂) at the 4'-position and a piperidinyl-methanone group at the 4-position. This structure combines aromaticity with a heterocyclic amine, making it a candidate for applications in medicinal chemistry, particularly in targeting receptors or enzymes where amino and piperidine groups play critical roles.
Properties
IUPAC Name |
[4-(4-aminophenyl)phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c19-17-10-8-15(9-11-17)14-4-6-16(7-5-14)18(21)20-12-2-1-3-13-20/h4-11H,1-3,12-13,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVKMFDXUPLACE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716708 | |
| Record name | (4'-Amino[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334500-06-9 | |
| Record name | (4′-Amino[1,1′-biphenyl]-4-yl)-1-piperidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4'-Amino[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-aminobiphenyl and piperidine.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out in an inert atmosphere, using solvents like dichloromethane or toluene, and may require catalysts such as triethylamine or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods:
- Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitro derivatives.
Reduction: The methanone group can be reduced to a hydroxyl group.
Substitution: The biphenyl structure allows for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents like bromine or chlorinating agents under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives of the biphenyl structure.
Reduction: Hydroxyl derivatives of the methanone group.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological targets, such as enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of advanced polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways:
- The compound may interact with various molecular targets, including enzymes and receptors, through its amino and piperidinyl groups.
- The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their activity.
Mechanism:
- The exact mechanism of action would depend on the specific application and target. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes, while in materials science, it may contribute to the electronic properties of polymers.
Comparison with Similar Compounds
Structural Analogues with Modified Biphenyl Substituents
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Amino Group Impact: The absence of the 4'-amino group in SI-8 reduces polarity compared to the target compound.
- Heterocycle Variations : Replacing piperidine with pyrrolidine (5-membered ring) shortens NMR proton shifts (e.g., δ 2.10–1.90 ppm for pyrrolidine vs. 1.69–1.54 ppm for piperidine in SI-8) due to ring strain .
- LogP Trends : Y031-9828 (logP 4.137) highlights how bulkier substituents (e.g., benzylpiperazine) increase hydrophobicity compared to simpler piperidine derivatives .
Key Observations :
- Amino Group Positioning: Compound 7g’s high yield (61.2%) with a 3'-amino group contrasts with lower yields for 4'-substituted analogues, indicating steric or electronic challenges in certain positions .
Biological Activity
The compound (4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone , also known by its CAS number 1334500-06-9, is a biphenyl derivative with potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₀N₂O
- Molecular Weight : 280.36 g/mol
- Structure : The compound features an amino group attached to a biphenyl moiety and a piperidine ring, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit various biological activities, including anti-inflammatory, analgesic, and potential neuroprotective effects. The specific biological activities of this compound are still under investigation.
1. Cannabinoid Receptor Interaction
Studies have shown that piperidine derivatives can interact with cannabinoid receptors (CB1 and CB2), which are integral to pain modulation and neuroprotection. For instance, similar compounds have been characterized for their binding affinity to CB receptors, suggesting a potential pathway for the analgesic effects of this compound .
2. Antimicrobial Activity
Research into related biphenyl compounds has demonstrated antimicrobial properties. For example, derivatives of biphenyl structures have shown effectiveness against various bacterial strains and fungi . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.
Case Study 1: Analgesic Properties
In a study focusing on synthetic cannabinoids, compounds similar to this compound were tested for their ability to modulate pain via CB receptors. Results indicated that these compounds could effectively reduce pain responses in animal models without significant side effects typically associated with traditional analgesics .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective capabilities of piperidine derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, thereby offering protective benefits against conditions like Alzheimer's disease .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
